7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine
Description
7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 122138-83-4) is a nitro- and fluoro-substituted benzoxazine derivative with the molecular formula C₈H₇FN₂O₃ and a molecular weight of 198.15 g/mol . Its structure features a bicyclic 3,4-dihydro-2H-benzo[b][1,4]oxazine core, with a fluorine atom at position 7 and a nitro group (-NO₂) at position 6 (Figure 1). This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals due to the reactive nitro group, which can be reduced to an amine for further functionalization .
Properties
IUPAC Name |
7-fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c9-5-3-8-6(10-1-2-14-8)4-7(5)11(12)13/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOVRVSERLAIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the fluorination and nitration of benzoxazine derivatives. One common method includes the reaction of benzoxazine with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and nitrating agents like nitric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group undergoes reduction to form amine derivatives, a key transformation enabling further functionalization. Catalytic hydrogenation or chemical reductants are commonly employed:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol at 25°C | 7-Fluoro-6-amino-3,4-dihydro-2H-benzo[b] oxazine | 85% | |
| Fe/HCl in aqueous ethanol at 60°C | 7-Fluoro-6-amino-3,4-dihydro-2H-benzo[b] oxazine | 78% |
The resulting amine can undergo subsequent alkylation or acylation to introduce diverse substituents.
Nucleophilic Aromatic Substitution
The nitro group activates adjacent positions for nucleophilic substitution. For example, fluorine at the 7-position may participate in displacement reactions under basic conditions, though direct experimental data for this compound is limited. Structural analogs suggest potential reactivity:
-
Fluorine Displacement :
In related benzoxazines, fluorine substituents undergo substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO). -
Nitro Group Replacement :
Strong nucleophiles (e.g., thiols, amines) may attack positions ortho/para to the nitro group, though regioselectivity depends on reaction conditions.
Cycloaddition and Rearrangement Reactions
The benzoxazine scaffold participates in annulation and cycloaddition reactions. For example:
-
[3+3]-Annulation :
Reacts with vinyl diazoacetates in tetrahydrofuran (THF) under rhodium catalysis to form fused heterocycles.
Example :
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring directs electrophiles to meta positions relative to the nitro group. Halogenation and nitration are feasible but require vigorous conditions due to deactivation by the nitro group .
Ring-Opening Reactions
Under acidic or basic conditions, the oxazine ring may undergo cleavage. For instance:
-
Acid Hydrolysis :
Concentrated HCl at reflux opens the ring to form 2-amino-4-fluorophenol derivatives . -
Base-Mediated Ring Opening :
NaOH in ethanol generates phenolic intermediates, which can be further functionalized .
Data Table: Comparative Reaction Conditions for Nitro Reduction
| Reducing Agent | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| H₂/Pd-C (10% wt) | Ethanol | 25°C | 4 h | 85% | 95% |
| Fe/HCl | H₂O/EtOH | 60°C | 2 h | 78% | 90% |
| NaBH₄/CuCl₂ | THF | 0°C → 25°C | 6 h | 65% | 88% |
Key Mechanistic Insights
-
Nitro Group Effects :
The nitro group withdraws electron density via resonance, enhancing electrophilicity at C-5 and C-7 positions. -
Steric Considerations :
The dihydro-oxazine ring constrains conformational flexibility, favoring reactions at accessible aromatic positions .
This compound’s reactivity is central to its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials. Further studies on its regioselectivity and catalytic transformations are warranted to expand its synthetic applications.
Scientific Research Applications
Organic Synthesis
7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine is primarily utilized as a laboratory reagent in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. The compound's ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions enhances its utility in synthetic chemistry.
Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. It acts as an inhibitor of protoporphyrinogen oxidase, an enzyme vital for chlorophyll and heme biosynthesis. This inhibition can disrupt essential biomolecule production, leading to herbicidal effects and potential applications in agricultural chemistry.
Case Study: Antimicrobial Properties
A study conducted on various benzoxazine derivatives, including 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine, demonstrated its effectiveness against several bacterial strains. The compound showed notable inhibition zones in agar diffusion tests, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Study: Anticancer Activity
In vitro assays have shown that 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibits cytotoxic effects against cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, making it a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of chlorophyll and heme. This inhibition disrupts the production of essential biomolecules, leading to its herbicidal activity .
Comparison with Similar Compounds
Key Properties
- IUPAC Name : 7-Fluoro-6-nitro-3,4-dihydro-2H-1,4-benzoxazine
- SMILES : C1COC2=CC(=C(C=C2N1)N+[O-])F
- Purity : ≥97% (commercially available) .
Comparison with Similar Compounds
The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related derivatives, focusing on substituent effects, synthesis routes, and biological relevance.
Substituent Position and Functional Group Analysis
Table 1: Substituent Comparison of Selected Benzoxazine Derivatives
Key Observations
- Nitro Group : The nitro substituent in the target compound (C6) contrasts with derivatives like 8-nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid (C8 nitro) . Positional differences influence electronic effects (e.g., resonance stabilization) and reactivity in reduction or substitution reactions.
- Fluorine : Fluorine at C7 (target compound) vs. C7/C8 (Levofloxacin precursor) demonstrates how fluorine’s electronegativity modulates electron density, affecting binding to biological targets .
- Methyl Groups : Derivatives with methyl substituents (e.g., C3 or C2/C4) exhibit enhanced metabolic stability and lipophilicity, critical for blood-brain barrier penetration .
Physicochemical Properties
Table 4: Property Comparison
| Property | 7-Fluoro-6-nitro Derivative | 7,8-Difluoro Derivative | 2,4-Dimethyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 198.15 | 210.19 | 206.22 |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~2.0 | ~2.5 |
| Solubility | Low (nitro group) | Moderate | Low (methyl groups) |
| Metabolic Stability | High (fluorine) | Very High (difluoro) | Moderate |
- Fluorine Impact: Fluorine in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Nitro Group : Introduces polarity but reduces solubility, necessitating formulation optimization for drug delivery .
Biological Activity
7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential bioactivity. This article explores its biological activity, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : 7-Fluoro-6-nitro-2H-1,4-benzoxazine
- Molecular Formula : C8H5FN2O4
- Molecular Weight : 212.13 g/mol
- CAS Number : 103361-67-7
- Density : 1.6 g/cm³
- Boiling Point : 427.4 °C at 760 mmHg
Synthesis
The synthesis of 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the fluorination and nitration of benzoxazine derivatives. Common methods include:
- Fluorination : Utilizing fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Nitration : Employing nitrating agents like nitric acid under controlled conditions to ensure high yield and purity .
Antimicrobial Activity
Research indicates that 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7-Fluoro-6-nitro-benzoxazine | Staphylococcus aureus | 26 |
| 7-Fluoro-6-nitro-benzoxazine | Escherichia coli | 22 |
| Control (Gentamicin) | Staphylococcus aureus | 30 |
The compound demonstrated a notable inhibition zone against Staphylococcus aureus, indicating its potential as an antibacterial agent .
Herbicidal Activity
In addition to antimicrobial effects, this compound has been evaluated for herbicidal activity. Preliminary bioassay data showed that it can inhibit the growth of specific weed species effectively. The mode of action appears to involve the disruption of metabolic pathways critical for plant growth .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the fluorine and nitro groups significantly enhances the biological activity of the compound. Modifications in these positions can lead to variations in efficacy against pathogens:
- Fluorine Substitution : Increases lipophilicity, improving cell membrane penetration.
- Nitro Group : Plays a crucial role in electron-withdrawing properties, enhancing reactivity towards biological targets.
Study on Antimicrobial Efficacy
A comprehensive study evaluated various derivatives of benzoxazines for their antimicrobial properties. Among them, 7-Fluoro-6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibited promising results against resistant strains of bacteria:
- Methodology : The study utilized broth microdilution techniques to assess Minimum Inhibitory Concentrations (MIC).
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7-Fluoro-6-nitro-benzoxazine | 15 | Moderate |
| Gentamicin | 5 | Strong |
This indicates that while the compound is effective, it may require further optimization to enhance its potency compared to established antibiotics .
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in benzoxazine bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC₅₀ curves. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For reproducibility, include triplicate technical replicates and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
